1,3-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the sulfonamide group further enhances its potential as a pharmacologically active molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and kinases.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide: Lacks the cyclopentane ring.
Uniqueness
1,3-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of the trifluoromethyl group, cyclopentane ring, and sulfonamide moiety, which collectively contribute to its enhanced pharmacological properties and stability .
Properties
Molecular Formula |
C15H20F3N5O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1,3-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H20F3N5O2S/c1-10-13(9-22(2)20-10)26(24,25)19-7-4-8-23-14(15(16,17)18)11-5-3-6-12(11)21-23/h9,19H,3-8H2,1-2H3 |
InChI Key |
KNVXFXMYLRZPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCCN2C(=C3CCCC3=N2)C(F)(F)F)C |
Origin of Product |
United States |
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